1,2-Dimethoxyanthracene-9,10-dione
Overview
Description
1,2-Dimethoxyanthracene-9,10-dione is a chemical compound with the CAS Number 6003-12-9 and a linear formula of C16H12O4 . It has a molecular weight of 268.27 .
Synthesis Analysis
The synthesis of 1,2-Dimethoxyanthracene-9,10-dione and its derivatives has been described in several studies . One effective method involves the coupling of a weakly reactive amine, 1-aminoanthracene-9,10-dione, and sterically hindered carboxylic acids using COMU as the coupling agent .Molecular Structure Analysis
The molecular structure of 1,2-Dimethoxyanthracene-9,10-dione is characterized by the presence of two methoxy groups attached to an anthraquinone scaffold .Scientific Research Applications
Molecular Ordering of Acenes : The crystal packing structures of compounds including 9,10-dimethoxyanthracene have been analyzed. This compound arranges in a herringbone packing motif, similar to anthracene, and is used as a model for molecular ordering studies in acenes (Kobayashi et al., 2005).
Anticancer and Antimalarial Activities : Synthesized derivatives of 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones, including compounds related to 9,10-dimethoxyanthracene, have shown notable anticancer and antimalarial activities (Hua et al., 2002).
Corrosion Inhibition : Compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione demonstrate effective inhibition properties for mild steel corrosion in acidic solutions (Chafiq et al., 2020).
Synthesis of Cytotoxic Aminoanthraquinone Derivatives : The synthesis of aminoanthraquinones, including 1,4-dimethoxyanthracene-9,10-dione derivatives, has been explored. These compounds exhibited strong cytotoxicity against cancer cell lines (Nor et al., 2013).
Antitumor Potential of Emodin Anthraquinone Derivatives : A series of emodin anthraquinone derivatives, including 1,3-dihydroxy-6,8-dimethoxyanthracene-9,10-dione, showed significant inhibition of tumor cell proliferation (Li et al., 2020).
Selective Oxidation to Anthraquinones : Anthracene and 9,10-dimethoxyanthracene can be selectively oxidized to corresponding anthraquinones using copper(II) or zinc(II) nitrate supported on silica gel (Anastasia et al., 1990).
Redox Properties : The redox properties of 1-azaanthracene-9,10-diones and related compounds have been studied, providing insights into electron acceptor capabilities of different molecular structures (Díaz-Guerra et al., 1996; 2010).
Molecular Electronics : Derivatives of 9,10-anthraquinone or 9,10-dimethoxyanthracene have been synthesized and characterized for potential use in molecular electronics (Seidel et al., 2013).
Photolysis of Diphenyliodonium Salt : The intra-ion-pair electron transfer mechanism in the photolysis of diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate has been studied (Naitoh et al., 1991).
Bioactive Compounds from Dioscorea zingiberensis : Compounds including 2,5,7-trimethoxyanthracene-1,4-dione isolated from Dioscorea zingiberensis have shown potential anti-inflammatory and antioxidant activities (Du et al., 2016).
properties
IUPAC Name |
1,2-dimethoxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-8-7-11-13(16(12)20-2)15(18)10-6-4-3-5-9(10)14(11)17/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKRBKSZCGCEJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400939 | |
Record name | 1,2-dimethoxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethoxyanthracene-9,10-dione | |
CAS RN |
6003-12-9 | |
Record name | 1,2-dimethoxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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